![molecular formula C13H11ClN4 B14215558 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- CAS No. 723741-01-3](/img/structure/B14215558.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One efficient method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly approach allows for the synthesis of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds at room temperature with high yields .
Another method involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones using sodium borohydride in the presence of vanadium pentoxide at room temperature .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyrimidine derivatives often involve scalable and cost-effective synthetic routes. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, extensive adjustability, and exceptional thermal resistance .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine N-oxides, while reduction reactions can produce triazolopyrimidine derivatives with reduced functional groups .
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Triazolopyrimidine derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.
Industry: These compounds are used in the development of new materials and as catalysts in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have confirmed the binding of these compounds to the active site of CDK2 through essential hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- stands out due to its unique structural features and diverse biological activities. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and has shown higher efficacy in certain biological assays .
Propriétés
Numéro CAS |
723741-01-3 |
|---|---|
Formule moléculaire |
C13H11ClN4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-7-9(2)18-12(16-17-13(18)15-8)10-5-3-4-6-11(10)14/h3-7H,1-2H3 |
Clé InChI |
RINDMJQNQSEMPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NN=C(N12)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



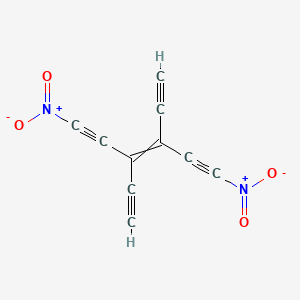

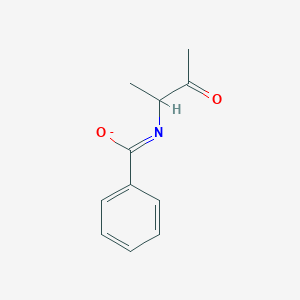
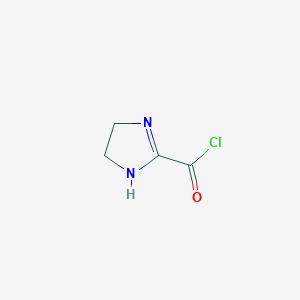

![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
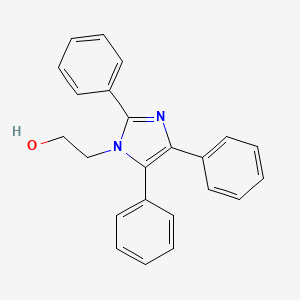
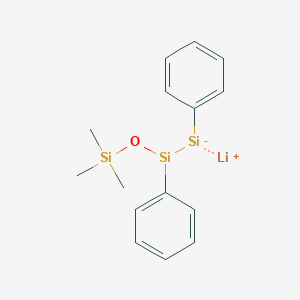
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
